molecular formula C26H25N3O B2979013 3-(Naphthalen-1-ylmethyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea CAS No. 1334374-91-2

3-(Naphthalen-1-ylmethyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea

Cat. No.: B2979013
CAS No.: 1334374-91-2
M. Wt: 395.506
InChI Key: SVOHYAAACFTKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Naphthalen-1-ylmethyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a useful research compound. Its molecular formula is C26H25N3O and its molecular weight is 395.506. The purity is usually 95%.
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Biological Activity

3-(Naphthalen-1-ylmethyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C26H25N3O and a molecular weight of 409.5 g/mol. Its structure consists of a naphthalene moiety, a phenethyl group, and a pyridine derivative, which contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in the central nervous system and immune response pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in these pathways.

Anticancer Activity

Research has indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance, structural modifications in related compounds have shown enhanced activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Effects

Some studies have reported antimicrobial activity associated with similar structural frameworks. The presence of naphthalene and pyridine rings may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains .

Complement Inhibition

A related study focused on 1-phenyl-3-(1-phenylethyl)urea derivatives identified them as potent complement inhibitors, with IC50 values as low as 13 nM for certain analogues. This suggests that this compound may also possess similar inhibitory properties on the complement system, which is crucial for immune responses .

Case Studies

Study Findings
Study on Urea Derivatives Identified structural modifications leading to enhanced anticancer activitySuggests potential for developing new anticancer agents
Antimicrobial Activity Assessment Demonstrated effectiveness against Gram-positive bacteriaIndicates possible use in treating bacterial infections
Complement System Inhibition Compound showed significant inhibition of C9 depositionHighlights potential therapeutic applications in autoimmune diseases

Properties

IUPAC Name

3-(naphthalen-1-ylmethyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c30-26(28-19-23-13-8-12-22-11-4-5-15-25(22)23)29(20-24-14-6-7-17-27-24)18-16-21-9-2-1-3-10-21/h1-15,17H,16,18-20H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOHYAAACFTKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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